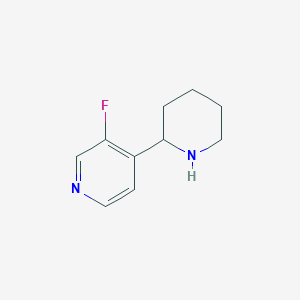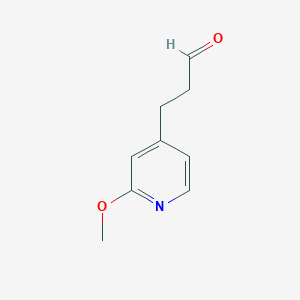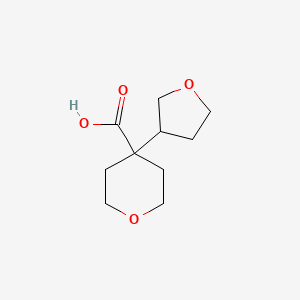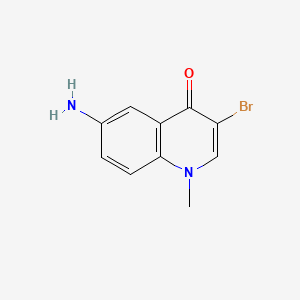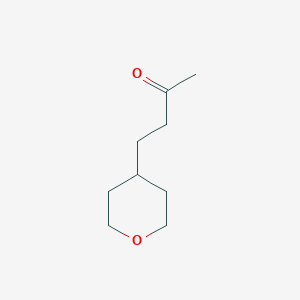
2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H6BrFO2. This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fifth position of the phenyl ring, along with a hydroxyacetic acid group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid typically involves the bromination and fluorination of a phenylacetic acid derivative. One common method includes the following steps:
Bromination: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in the presence of a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of advanced catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Bromo-5-fluorophenyl)acetic acid.
Reduction: Formation of 2-(3-Bromo-5-fluorophenyl)ethanol.
Substitution: Formation of 2-(3-Methoxy-5-fluorophenyl)-2-hydroxyacetic acid or 2-(3-Cyano-5-fluorophenyl)-2-hydroxyacetic acid.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-5-chlorophenyl)-2-hydroxyacetic acid
- 2-(3-Bromo-5-methylphenyl)-2-hydroxyacetic acid
- 2-(3-Bromo-5-nitrophenyl)-2-hydroxyacetic acid
Uniqueness
2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6BrFO3 |
|---|---|
Peso molecular |
249.03 g/mol |
Nombre IUPAC |
2-(3-bromo-5-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Clave InChI |
JGJDKWLFAZAEHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Br)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)




